Sincalide (ammonium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CCK-8 (ammonium), also known as Cell Counting Kit-8, is a widely used reagent in cell biology for assessing cell viability and cytotoxicity. The primary chemical component of CCK-8 is a water-soluble tetrazolium salt called WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt). Upon reduction by cellular dehydrogenases, WST-8 produces an orange-colored formazan dye, which is directly proportional to the number of living cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WST-8 involves the reaction of tetrazolium salts with various aromatic compounds. The key steps include:
Formation of Tetrazolium Salt: The initial step involves the synthesis of tetrazolium salts through the reaction of aromatic amines with nitrous acid.
Coupling Reaction: The tetrazolium salt is then coupled with aromatic compounds under controlled conditions to form the final WST-8 compound.
Industrial Production Methods
Industrial production of CCK-8 involves large-scale synthesis of WST-8, followed by purification and formulation into a ready-to-use solution. The process includes:
Bulk Synthesis: Large quantities of WST-8 are synthesized using optimized reaction conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
CCK-8 undergoes several types of chemical reactions, primarily involving reduction and oxidation:
Reduction: The primary reaction is the reduction of WST-8 by cellular dehydrogenases to form the formazan dye.
Oxidation: In the presence of oxidizing agents, the formazan dye can be oxidized back to WST-8.
Common Reagents and Conditions
Reduction Reagents: Cellular dehydrogenases act as natural reducing agents in the presence of electron mediators such as 1-methoxy-5-methylphenazinium methyl sulfate (1-Methoxy PMS).
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and other peroxides.
Major Products
The major product of the reduction reaction is the orange-colored formazan dye, which is soluble in the tissue culture medium and directly proportional to the number of living cells .
Scientific Research Applications
CCK-8 is extensively used in various scientific research fields, including:
Cell Biology: It is used to assess cell viability, proliferation, and cytotoxicity in various cell lines.
Medicine: CCK-8 is employed in drug screening assays to evaluate the cytotoxic effects of potential therapeutic compounds.
Chemistry: It is used in biochemical assays to study enzyme activities and metabolic processes.
Mechanism of Action
The mechanism of action of CCK-8 involves the reduction of WST-8 by cellular dehydrogenases to form the formazan dye. This reaction occurs in the presence of an electron mediator, 1-Methoxy PMS. The amount of formazan dye produced is directly proportional to the number of viable cells, allowing for accurate measurement of cell viability and cytotoxicity .
Comparison with Similar Compounds
CCK-8 is often compared with other tetrazolium-based assays such as MTT, XTT, MTS, and WST-1:
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): MTT produces an insoluble formazan product, requiring a solubilization step.
XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): XTT produces a soluble formazan product but has lower sensitivity compared to CCK-8.
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): MTS also produces a soluble formazan product but is less stable than CCK-8.
WST-1 (4-[3-(4-iodophenyl)-2-(4-nitrophenyl)-2H-5-tetrazolio]-1,3-benzene disulfonate): WST-1 is similar to CCK-8 but has lower sensitivity and stability.
CCK-8 stands out due to its higher sensitivity, stability, and ease of use, making it a preferred choice for cell viability and cytotoxicity assays.
Properties
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid;azane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H62N10O16S3.H3N/c1-76-18-16-34(55-47(69)37(58-44(66)32(50)23-41(61)62)21-28-12-14-30(15-13-28)75-78(72,73)74)45(67)53-26-40(60)54-38(22-29-25-52-33-11-7-6-10-31(29)33)48(70)56-35(17-19-77-2)46(68)59-39(24-42(63)64)49(71)57-36(43(51)65)20-27-8-4-3-5-9-27;/h3-15,25,32,34-39,52H,16-24,26,50H2,1-2H3,(H2,51,65)(H,53,67)(H,54,60)(H,55,69)(H,56,70)(H,57,71)(H,58,66)(H,59,68)(H,61,62)(H,63,64)(H,72,73,74);1H3/t32-,34-,35-,36-,37-,38-,39-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHSHPLUIPFDPM-ITZXPNBCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)N.N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)N.N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H65N11O16S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1160.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.